2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the indole ring, a thioether linkage, and a morpholinoethanone moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the bromobenzyl-indole derivative with a thiol compound under basic conditions.
Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction, where the thioether-indole derivative reacts with morpholine in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, potassium carbonate (base)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
Mechanism of Action
The mechanism of action of 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The bromobenzyl group and indole core are known to interact with various biological receptors and enzymes, potentially inhibiting or modulating their activity. The thioether linkage and morpholinoethanone moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
- 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
- 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
Uniqueness
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is unique due to the presence of the bromobenzyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted benzyl groups. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)27-15-21(25)23-9-11-26-12-10-23/h1-8,14H,9-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHQGTNCLIAFSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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